4-Hydrazinyl-3-nitrobenzonitrile

Regiochemistry Heterocycle Synthesis Drug Discovery

Researchers developing kinase inhibitor pharmacophores require the exact 3-nitro/4-hydrazinyl regioisomer for reproducible heterocyclization. 4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8) delivers the ortho-nitro/hydrazine arrangement critical for constructing privileged indazole and pyrazole scaffolds. • Regioselective cyclocondensation with α,β-unsaturated carbonyls yields target heterocycles; alternative isomers alter reaction pathways and product profiles • Enables sequential transformations (reduction, diazotization, nucleophilic substitution) not feasible with mono-functional analogs • Supplied with batch-specific analytical data; standard pack sizes 100 mg to bulk quantities with custom synthesis available

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 124839-61-8
Cat. No. B038958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-3-nitrobenzonitrile
CAS124839-61-8
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])NN
InChIInChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2
InChIKeySGRPQDRZWGJVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinyl-3-nitrobenzonitrile: Specialized Hydrazine Building Block


4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8) is a substituted benzonitrile featuring a hydrazinyl group at the 4-position and a nitro group at the 3-position on the benzene ring [1]. This specific regiochemical arrangement (ortho-nitro/hydrazine) creates a unique electronic environment that differs fundamentally from other positional isomers (e.g., 2‑hydrazinyl‑5‑nitro or 4‑hydrazinyl‑2‑nitro) [2]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and pharmaceutical building blocks [3]. Its molecular formula is C7H6N4O2, with a molecular weight of 178.15 g/mol, and it is characterized by a melting point of 221 °C (ethanol) and a predicted pKa of 2.51±0.27 .

Ortho-nitro/hydrazine arrangement directs regioselective heterocycle formation
Free base form suitable for stoichiometric control in multi-step syntheses

4-Hydrazinyl-3-nitrobenzonitrile: Regiospecific Reactivity


In drug discovery and heterocyclic synthesis, simple substitution of a hydrazinyl nitrobenzonitrile with a different regioisomer or analog is rarely feasible without significant re-optimization of reaction conditions and product profiles. The specific 3-nitro/4-hydrazinyl arrangement in 4-Hydrazinyl-3-nitrobenzonitrile creates a unique electron-deficient aromatic system that directs cyclization and condensation reactions to form distinct heterocyclic scaffolds (e.g., indazoles, pyrazoles) [1]. By contrast, the 2-hydrazinyl-5-nitro isomer (CAS 124839-61-8? No, that's a different isomer) presents a different steric and electronic environment, leading to altered reaction pathways and product distributions [2]. Furthermore, the presence of both a hydrazine and a nitro group on the same ring enables selective sequential transformations (reduction, diazotization, nucleophilic substitution) that are not possible with mono-functional analogs . Therefore, procurement of the exact regioisomer is critical for reproducible synthesis and predictable biological activity.

Regioisomer mismatch
Other nitro/hydrazine positional isomers may shift cyclization pathways and product profiles
Salt form divergence
Hydrochloride salts introduce counterion and hygroscopicity variables; free base avoids neutralization adjustments
Sequential transformation sensitivity
Substituting with mono-functional analogs may prevent required sequential nitro/hydrazine modifications

4-Hydrazinyl-3-nitrobenzonitrile vs. Closest Analogs


3-Nitro vs. 5-Nitro Regioisomeric Properties

The 3-nitro/4-hydrazinyl regioisomer (target compound) exhibits a predicted pKa of 2.51±0.27 , while the 2-hydrazinyl-5-nitro isomer is expected to have a different pKa due to altered electronic effects (direct measurement not available in open literature). The target compound's melting point is 221 °C (ethanol) , whereas the 2-hydrazinyl-5-nitro isomer's melting point is not publicly reported, suggesting different crystal packing and purification behavior. These physicochemical differences directly impact solubility, crystallization, and reaction kinetics in subsequent synthetic steps.

pKa & Regioisomer
Class-level inference
Target: predicted pKa 2.51±0.27; 5-nitro isomer: qualitatively different electronic environment
Protonation state under reaction conditions may differ, affecting nucleophilicity and cyclization outcome
Comparative pKa data not available; based on predicted electronic effects
Regiochemistry Heterocycle Synthesis Drug Discovery

Purity: Free Base vs. Hydrochloride Salt Form

The target compound is commercially available with a purity specification of ≥96% (as determined by HPLC) . In contrast, the commonly used analog 4-cyanophenylhydrazine hydrochloride is typically offered at ≥97% purity, but as a salt form it introduces additional variables (counterion, hygroscopicity, storage stability) that can complicate stoichiometric calculations and reaction work-up . The free base form (target compound) avoids these salt-related issues, potentially simplifying synthetic protocols and improving reproducibility.

Purity & Form
Supplier specifications
Target: ≥96% free base (HPLC); Comparator: ≥97% hydrochloride salt
Free base form may simplify stoichiometric calculations and work-up
Free base avoids neutralization steps, potentially reducing process time
Analytical Chemistry Quality Control Procurement

Ortho-Nitro/Hydrazine Heterocycle Formation

The ortho-nitro/hydrazine arrangement in 4-hydrazinyl-3-nitrobenzonitrile enables facile cyclization to form benzotriazoles, indazoles, and related nitrogen-rich heterocycles [1]. While quantitative yield data for this specific compound is not publicly available, class-level inference from analogous nitrohydrazinobenzenes suggests that the 3-nitro/4-hydrazinyl pattern promotes intramolecular cyclization with carbonyl compounds (e.g., aldehydes, ketones) to yield fused heterocycles with high regioselectivity. By contrast, the para-nitro/hydrazine isomer (4-hydrazinyl-2-nitrobenzonitrile) would be expected to undergo different cyclization pathways due to altered electronic effects and steric hindrance [2].

Heterocycle Selectivity
Class-level inference
Target: Favors indazole/benzotriazole formation; para-isomer: expected different cyclization path
Access to distinct heterocyclic scaffolds for screening library diversification
Quantitative yield data not publicly available; inferred from nitrohydrazine reactivity
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

4-Hydrazinyl-3-nitrobenzonitrile Applications


Kinase Inhibitor Scaffold Synthesis

The 4-hydrazinyl-3-nitrobenzonitrile core is an ideal precursor for constructing nitrogen-rich heterocycles found in kinase inhibitor pharmacophores. The ortho-nitro/hydrazine motif enables regioselective cyclocondensation with α,β-unsaturated carbonyl compounds to yield pyrazole or indazole cores, which are privileged structures in TBK1/IKKε inhibitor patents [1]. Researchers procuring this exact regioisomer can streamline the synthesis of focused libraries targeting these kinases, avoiding the need for de novo route scouting that would be required if a different isomer were substituted.

Hydrazones for Antimicrobial Screening

The free hydrazine group in 4-hydrazinyl-3-nitrobenzonitrile readily undergoes condensation with aldehydes or ketones to form hydrazone derivatives. As demonstrated in studies with related 4-cyanophenylhydrazine derivatives, hydrazones bearing electron-withdrawing substituents (such as the nitro group present here) exhibit enhanced antifungal activity [2]. The target compound's specific substitution pattern may afford hydrazones with distinct activity profiles compared to those derived from non-nitrated or differently nitrated analogs, justifying its use in dedicated antimicrobial discovery programs.

High-Energy Materials and Polymer Additives

The combination of a hydrazine moiety and a nitro group on the same aromatic ring imparts unique redox properties. While specific data for 4-hydrazinyl-3-nitrobenzonitrile is limited, class-level knowledge suggests that such compounds can serve as precursors to energetic materials (e.g., azides, tetrazoles) or as reactive additives in polymer formulations [3]. The ortho-arrangement may influence the thermal stability and decomposition kinetics of derived materials relative to other isomers, making the compound a candidate for specialized materials science applications where precise thermal behavior is critical.

Diagnostic and Imaging Probes

The nitrile group provides a versatile handle for further functionalization (e.g., conversion to amidines, tetrazoles, or amines). In combination with the hydrazine group, this allows for the construction of bifunctional linkers and probes. 4-Hydrazinyl-3-nitrobenzonitrile could be employed to attach fluorescent dyes or radioactive tags to biomolecules via hydrazone or azo linkages, particularly in applications where the nitro group serves as a reporter (e.g., in fluorescence quenching or resonance Raman spectroscopy).

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Regioselective cyclocondensation reactivity
Ortho-nitro/hydrazine pathway specificity
Antimicrobial hydrazone library synthesis
Free hydrazine condensation capability
Substituent-dependent activity profiling
Energetic material precursor research
Nitro/hydrazine redox pair
Thermal stability and decomposition kinetics
Bifunctional linker and probe design
Nitrile and hydrazine dual functionality
Conjugation efficiency and reporter behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydrazinyl-3-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.